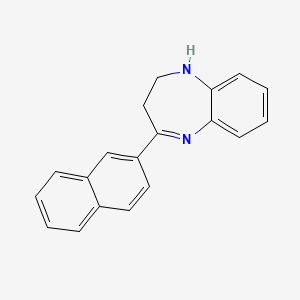![molecular formula C20H28N2O3 B3170787 tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate CAS No. 946384-77-6](/img/structure/B3170787.png)
tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate
Overview
Description
This compound is a carbamate derivative, which are often used in medicinal chemistry due to their bioactivity . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional shape .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In this case, the carbamate group may undergo reactions such as hydrolysis or reactions with nucleophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental testing. These properties are important for understanding how a compound will behave under different conditions .Scientific Research Applications
Intermediate in the Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Potential Use in the Synthesis of Biologically Active Natural Products
The structure of this compound suggests that it could be a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been isolated from various sources and have shown a range of biological activities.
Potential Use in the Synthesis of Jaspine B
“®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, a compound structurally similar to the one , is an intermediate of the natural product jaspine B . Jaspine B has been isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-20(13-7-8-14-20)15-21-17(23)12-11-16-9-5-4-6-10-16/h4-6,9-12H,7-8,13-15H2,1-3H3,(H,21,23)(H,22,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBVCIMTOBWLQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




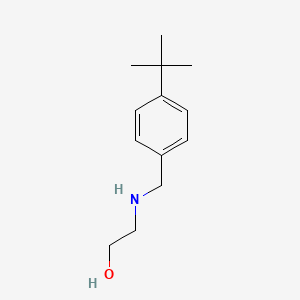
![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)
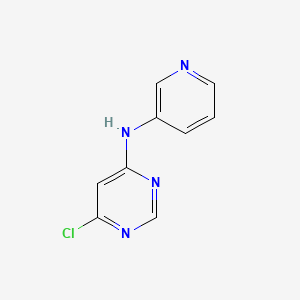


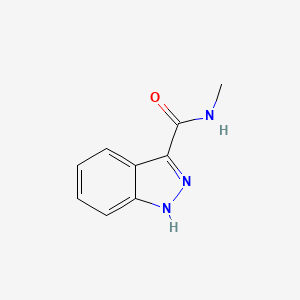
![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)
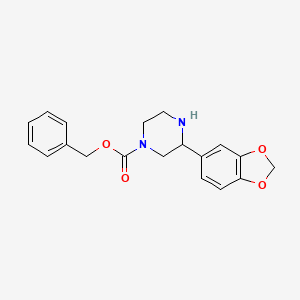
![Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B3170770.png)
![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)
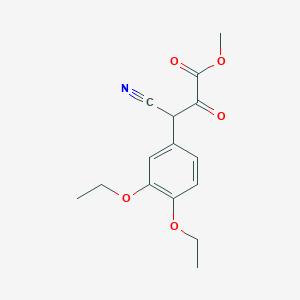
![15-Carboxymethyl-14-oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B3170783.png)
